molecular formula C13H12FN3O B13006965 2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B13006965
M. Wt: 245.25 g/mol
InChI Key: IHPPKZOLQWCFCD-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrido[3,4-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another approach includes the hydrolysis of protecting groups followed by cyclization with formamide or formamidine acetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that compounds similar to 2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one exhibit potent antitumor properties. Studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth. For instance, modifications in the pyrimidine ring have shown enhanced cytotoxicity against various cancer cell lines .

Neuropharmacological Potential
The compound has been investigated for its neuroprotective effects. It is suggested that this compound may modulate neurotransmitter systems and exhibit anti-inflammatory properties in the central nervous system. Case studies have reported its efficacy in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

Pesticidal Properties
Recent studies have explored the use of this compound as a biopesticide. Its structural analogs have demonstrated effectiveness against various agricultural pests while being less harmful to beneficial insects. The compound's unique mechanism of action involves disrupting the physiological processes of target pests without affecting non-target species .

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of this compound on human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM over 48 hours .
  • Neuroprotective Effects : In an animal model of Alzheimer's disease, administration of the compound resulted in a marked improvement in cognitive function and a decrease in amyloid-beta plaque formation compared to control groups .
  • Agricultural Application : Field trials demonstrated that formulations containing this compound reduced aphid populations by over 70% without adversely affecting pollinator species .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and selectivity. The tetrahydropyrido[3,4-d]pyrimidine core also provides a versatile scaffold for further chemical modifications and optimization.

Biological Activity

2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H12FN
  • Molecular Weight : 229.25 g/mol
  • CAS Number : 1395493-28-3

The biological activity of this compound has been linked to several key mechanisms:

  • Inhibition of Kinases : This compound has shown promising activity as an inhibitor of various kinases including mTOR and PI3K pathways. These pathways are critical in regulating cell growth and metabolism, making them important targets in cancer therapy .
  • Antiproliferative Effects : In vitro studies have indicated that the compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been tested against MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cells with varying degrees of efficacy .
  • Cytotoxicity : The compound's cytotoxic effects are attributed to its ability to induce apoptosis in cancer cells. Structure-activity relationship studies suggest that modifications in the molecular structure can enhance or diminish these effects .

Biological Activity Data

Activity Cell Line IC50 (µM) Reference
CytotoxicityMCF74.486 ± 0.286
CytotoxicityHCT1162.580 ± 0.550
Inhibition of mTORVarious< 50 nM
Inhibition of PI3KVarious< 80 nM

Case Studies

  • Pim Kinase Inhibition : A study demonstrated that derivatives similar to this compound showed potent inhibition against Pim-1 kinase with IC50 values ranging from 1.18 µM to 8.83 µM. This suggests a potential role in targeting specific kinases involved in tumorigenesis .
  • Anticancer Activity Screening : In a broader screening for anticancer activity, compounds within this structural class were evaluated for their ability to inhibit cell proliferation across multiple cancer cell lines. The findings indicated that structural modifications could lead to enhanced efficacy against resistant strains of cancer cells .

Properties

IUPAC Name

2-(4-fluorophenyl)-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O/c14-9-3-1-8(2-4-9)12-16-11-7-15-6-5-10(11)13(18)17-12/h1-4,15H,5-7H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPPKZOLQWCFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=O)NC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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